molecular formula C12H19NOS B4560422 N-butyl-N-ethyl-2-(2-thienyl)acetamide

N-butyl-N-ethyl-2-(2-thienyl)acetamide

Cat. No.: B4560422
M. Wt: 225.35 g/mol
InChI Key: XQYHCOZWOUKJII-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-(2-thienyl)acetamide is a chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . This acetamide derivative features a thiophene ring, a structure commonly investigated in medicinal chemistry for its potential to interact with biological targets. Compounds with the 2-thienyl acetamide core are of significant research interest in the development of modulators for nuclear receptors . Specifically, closely related structural analogs have been studied as potential modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . RORγt is a critical transcription factor for the differentiation of Th17 cells and is a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . The mechanism of action for this class of compounds involves binding to the ligand-binding domain of RORγt, potentially acting as inverse agonists to destabilize the receptor's active conformation and suppress its transcriptional activity . Researchers can utilize this compound as a reference standard or as a building block in the synthesis and exploration of novel small-molecule therapeutics targeting nuclear receptors and other globular proteins. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-butyl-N-ethyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-3-5-8-13(4-2)12(14)10-11-7-6-9-15-11/h6-7,9H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYHCOZWOUKJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of N-butyl-N-ethyl-2-(2-thienyl)acetamide can be contextualized through comparisons with related acetamide derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities Applications References
This compound N-butyl, N-ethyl, thiophene ~255–267 (estimated) Hypothesized enzyme inhibition Medicinal chemistry (inferred)
N-Butyl-2-(thiophen-2-yl)acetamide N-butyl, thiophene 213.31 Enzyme inhibition, antimicrobial Drug discovery, organic synthesis
N-1-Naphthyl-2-(2-thienylthio)acetamide Naphthyl, thienylthio, acetamide 299.4 Materials science, optoelectronics Polymer research, sensors
N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide Dual thiophene, hydroxyethyl 267.36 Antioxidant, receptor binding Neuroprotective agent research
2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Imidazole-thioether, methoxyphenyl Not reported Antimicrobial, antitumor Cancer therapy pipelines

Key Findings:

Compounds with thiophene-thioether linkages (e.g., N-1-naphthyl-2-(2-thienylthio)acetamide) exhibit stronger π-π stacking interactions, making them suitable for materials science .

Biological Activity :

  • Thiophene-containing acetamides (e.g., ) often target enzymes like cyclooxygenase-2 (COX-2) or kinases, with modifications altering potency and selectivity .
  • The hydroxyethyl group in ’s compound improves water solubility, a trait absent in N-butyl-N-ethyl derivatives, which may limit bioavailability .

Synthetic Challenges :

  • N-Alkyl substitutions (butyl/ethyl) require precise stoichiometric control to avoid byproducts, a common issue in acetamide synthesis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-butyl-N-ethyl-2-(2-thienyl)acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from thiophene-containing precursors and alkylating agents. Key steps include:
  • Precursor Activation : Introduce reactive groups (e.g., thiol or halogen) to the thienyl moiety to enable nucleophilic substitution or coupling reactions .
  • Amide Bond Formation : Use coupling agents like EDCI/HOBt or activate carboxylic acids via acyl chlorides for reaction with N-butyl-N-ethylamine .
  • Condition Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and minimize side products .
  • Purification : Employ column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via thienyl proton signals (δ 6.8–7.2 ppm) and acetamide carbonyl resonance (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~267.36 for C₁₂H₁₃NO₂S₂) .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
  • TLC/HPLC : Monitor reaction progress and purity using silica gel plates or reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR data (solution-state conformation) with X-ray crystallography (solid-state structure) to identify dynamic vs. rigid structural features .
  • SHELX Refinement : Use SHELXL for crystallographic refinement to resolve discrepancies in bond lengths/angles, especially around the thienyl-acetamide junction .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate electronic environments .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target proteins (e.g., kinases or receptors) using software like AutoDock to predict binding affinities .
  • SAR Libraries : Synthesize derivatives with modified alkyl chains (e.g., N-propyl vs. N-butyl) or substituents on the thienyl ring to assess pharmacological activity .
  • Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀ measurements) in cell lines, correlating results with structural variations .

Q. What experimental approaches minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Stoichiometric Control : Use a 10–20% excess of the amine precursor to drive amide bond formation to completion .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or amine groups .
  • Temperature Gradients : Start at lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation), then gradually increase .

Data Contradiction and Validation

Q. How should researchers address conflicting data from NMR and mass spectrometry during purity assessment?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .
  • Deuterated Solvents : Ensure NMR solvents (e.g., CDCl₃) are anhydrous to avoid water peaks masking key signals .
  • High-Field NMR : Employ 500+ MHz instruments to resolve overlapping peaks in complex mixtures .

Experimental Design for Biological Studies

Q. What in vitro methodologies are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., thiophene oxidation) .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify free vs. bound fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-N-ethyl-2-(2-thienyl)acetamide
Reactant of Route 2
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N-butyl-N-ethyl-2-(2-thienyl)acetamide

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